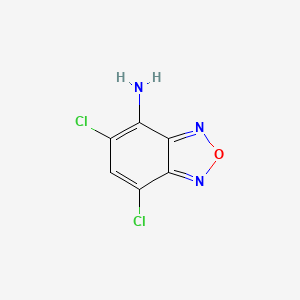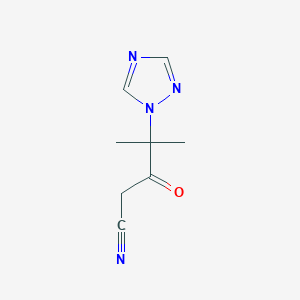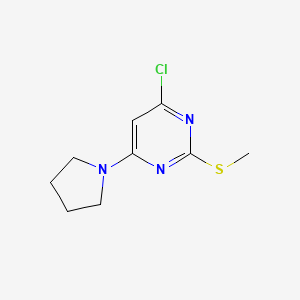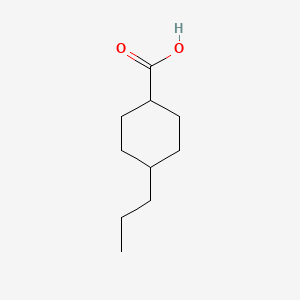![molecular formula C12H7ClN2S B1347994 4-Chloro-2-phenylthieno[3,2-d]pyrimidine CAS No. 214417-22-8](/img/structure/B1347994.png)
4-Chloro-2-phenylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-phenylthieno[3,2-d]pyrimidine (CPT) is a heterocyclic organic compound containing a thieno[3,2-d]pyrimidine ring system. It is an important member of the thienopyrimidine family of compounds, which are used in a variety of applications, ranging from drug discovery and development to medical imaging and diagnostics. CPT is a versatile molecule with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. It has been used in the synthesis of various drugs, including antifungal agents, antiviral agents, and anticancer agents. In addition, CPT is an important building block for the synthesis of numerous other molecules.
Scientific Research Applications
Anticancer Activity
4-Chloro-2-phenylthieno[3,2-d]pyrimidine: and its derivatives have been extensively studied for their potential as anticancer agents. Due to their structural resemblance to nucleotide bases in DNA and RNA, these compounds are considered valuable in cancer treatment. They have been shown to exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial and Antifungal Properties
This compound has also been associated with antimicrobial and antifungal activities. Research indicates that derivatives of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Fusarium oxysporum, showing moderate to good activity .
Enzyme Inhibition
The derivatives of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine have been docked against various enzymes to study their binding affinity. For instance, they have been analyzed for their ability to inhibit acetyl-CoA carboxylase, which is a crucial enzyme in fatty acid biosynthesis and is a target for antibacterial and antitumor drugs .
Drug Synthesis
Due to its potent chemical structure, 4-Chloro-2-phenylthieno[3,2-d]pyrimidine serves as a key intermediate in the synthesis of pharmaceuticals. Its versatility allows for the creation of a wide array of structurally diverse compounds with potential therapeutic applications.
SAR Studies
Structure-activity relationship (SAR) studies are critical in drug development. The pyrimidine scaffold, to which 4-Chloro-2-phenylthieno[3,2-d]pyrimidine belongs, is often used in SAR studies to develop more potent and efficacious anticancer drugs .
Biological and Pharmacological Research
The compound’s role in biological systems, due to its presence in DNA and RNA, makes it an important subject of study in pharmacological research. It helps in understanding the biological processes and developing drugs that can interact with the genetic material of cells .
Mechanism of Action
Target of Action
4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a synthetic compound that has been found to interact with Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription processes . They are considered promising targets for the treatment of various diseases, including cancer .
Mode of Action
The compound’s interaction with its targets involves electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to bind to its target proteins and modulate their activity.
Biochemical Pathways
Given its interaction with cdks, it is likely to influence pathways related tocell cycle regulation and transcription . The downstream effects of these pathways can have significant impacts on cellular proliferation and differentiation.
Result of Action
The molecular and cellular effects of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine’s action are likely to be related to its inhibition of CDKs. By inhibiting these kinases, the compound could potentially halt cell cycle progression and reduce cellular proliferation . This could be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKDIMCVLMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363325 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenylthieno[3,2-d]pyrimidine | |
CAS RN |
214417-22-8 | |
| Record name | 4-chloro-2-phenylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B1347916.png)
![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-4,6-bis(trifluoromethyl)nicotinate](/img/structure/B1347926.png)



![N-(4-{[3-ethyl-4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B1347990.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)
![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)